1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene
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Overview
Description
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms significantly alters its physicochemical characteristics, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene typically involves advanced difluoromethylation techniques. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the cyclohexene ring. This process often requires metal-based catalysts and specific reaction conditions to achieve high yields and selectivity . Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of fluorinated ketones or alcohols.
Reduction: Reduction reactions may convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene involves its interaction with specific molecular targets. The highly polarized C–H bond of the difluoromethyl group makes it a competent hydrogen bond donor, allowing it to form stable complexes with various biomolecules . This interaction can modulate the activity of enzymes and receptors, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene can be compared with other fluorinated compounds, such as:
1-(Trifluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene: This compound has an additional fluorine atom, which may enhance its chemical stability and reactivity.
1-(Difluoromethyl)-2,2,3,3,4,4,5,5-octafluorocyclohex-1-ene: The positional isomerism can lead to different physicochemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct characteristics compared to its analogs .
Properties
CAS No. |
115880-31-4 |
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Molecular Formula |
C7H2F10 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohexene |
InChI |
InChI=1S/C7H2F10/c8-3(9)2-1-4(10,11)6(14,15)7(16,17)5(2,12)13/h1,3H |
InChI Key |
DKYOQEXIIPYKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)F |
Origin of Product |
United States |
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